molecular formula C14H12O2S B15158130 Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- CAS No. 676591-80-3

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-

Cat. No.: B15158130
CAS No.: 676591-80-3
M. Wt: 244.31 g/mol
InChI Key: YELIWHGBYMEFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is an organic compound with a molecular formula of C14H12O2S This compound is characterized by the presence of a benzaldehyde group attached to a 4-[(4-methylphenyl)sulfinyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 4-methylbenzenesulfinic acid with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfinyl group plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-methyl-: Similar structure but lacks the sulfinyl group.

    Benzaldehyde, 4-[(4-methylphenyl)sulfonyl]-: Contains a sulfonyl group instead of a sulfinyl group.

    4-(4-methoxyphenyl)benzaldehyde: Contains a methoxy group instead of a sulfinyl group.

Uniqueness

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

676591-80-3

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(4-methylphenyl)sulfinylbenzaldehyde

InChI

InChI=1S/C14H12O2S/c1-11-2-6-13(7-3-11)17(16)14-8-4-12(10-15)5-9-14/h2-10H,1H3

InChI Key

YELIWHGBYMEFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.